Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate
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Overview
Description
Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate is a heterocyclic compound that features a pyrazine ring substituted with a methyl ester group and an amino group linked to a but-2-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyrazine with suitable aldehydes or ketones.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where a suitable amine reacts with a halogenated pyrazine derivative.
Attachment of the But-2-yn-1-yl Chain: The but-2-yn-1-yl chain can be attached through Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Coupling Reactions: The alkyne group can undergo coupling reactions, such as Sonogashira or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(prop-2-yn-1-yl)amino]pyrazine-2-carboxylate
- Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carbonitrile
- Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-sulfonate
Uniqueness
Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 5-(but-2-ynylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-4-5-11-9-7-12-8(6-13-9)10(14)15-2/h6-7H,5H2,1-2H3,(H,11,13) |
InChI Key |
HFTQERCJJANGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC=C(N=C1)C(=O)OC |
Origin of Product |
United States |
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